2-Quinoxalinecarboxaldehyde,3-hydroxy-,oxime(7CI,8CI)
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Overview
Description
2-Quinoxalinecarboxaldehyde,3-hydroxy-,oxime(7CI,8CI): is a chemical compound with the molecular formula C9H7N3O2 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinoxalinecarboxaldehyde,3-hydroxy-,oxime(7CI,8CI) typically involves the reaction of quinoxaline derivatives with hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Quinoxalinecarboxaldehyde,3-hydroxy-,oxime(7CI,8CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Quinoxalinecarboxaldehyde amines.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
2-Quinoxalinecarboxaldehyde,3-hydroxy-,oxime(7CI,8CI) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Quinoxalinecarboxaldehyde,3-hydroxy-,oxime(7CI,8CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline N-oxides: Similar in structure but differ in the oxidation state of the nitrogen atoms.
Quinoxalinecarboxaldehyde derivatives: Differ in the functional groups attached to the quinoxaline ring.
Hydroxyquinoxalines: Differ in the position and number of hydroxyl groups on the quinoxaline ring.
Uniqueness
2-Quinoxalinecarboxaldehyde,3-hydroxy-,oxime(7CI,8CI) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H7N3O2 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
3-[(E)-hydroxyiminomethyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H7N3O2/c13-9-8(5-10-14)11-6-3-1-2-4-7(6)12-9/h1-5,14H,(H,12,13)/b10-5+ |
InChI Key |
GSRGTMHOFIDWAK-BJMVGYQFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)/C=N/O |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C=NO |
Origin of Product |
United States |
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